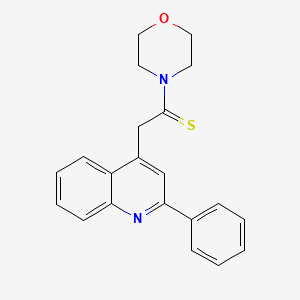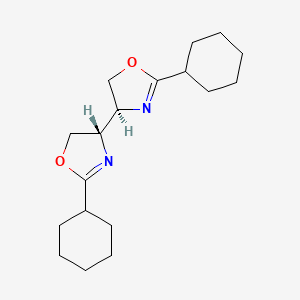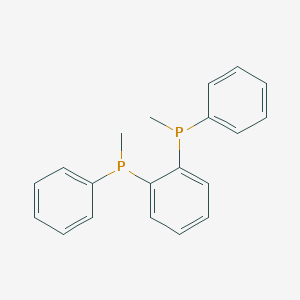
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene: is a chiral diphosphine ligand used in coordination chemistry. It is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and other chemical applications.
Vorbereitungsmethoden
The synthesis of (1S,2S)-(-)-Bis(methylphenylphosphino)benzene typically involves the reaction of methylphenylphosphine with a suitable benzene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure high yield and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in catalysis for various industrial processes, including polymerization and hydrogenation reactions.
Wirkmechanismus
The mechanism by which (1S,2S)-(-)-Bis(methylphenylphosphino)benzene exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the metal ion used.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-(-)-Bis(methylphenylphosphino)benzene is unique due to its chiral nature and ability to form stable complexes with a wide range of metal ions. Similar compounds include:
®-(+)-Bis(methylphenylphosphino)benzene: The enantiomer of this compound.
Bis(diphenylphosphino)benzene: A related diphosphine ligand with different substituents on the phosphine groups.
Bis(methylphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a benzene ring.
These compounds share some properties with this compound but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
72150-63-1 |
|---|---|
Molekularformel |
C20H20P2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
methyl-[2-[methyl(phenyl)phosphanyl]phenyl]-phenylphosphane |
InChI |
InChI=1S/C20H20P2/c1-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)22(2)18-13-7-4-8-14-18/h3-16H,1-2H3 |
InChI-Schlüssel |
FPIZGUWCFGIXQX-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2P(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


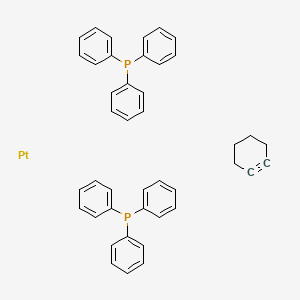
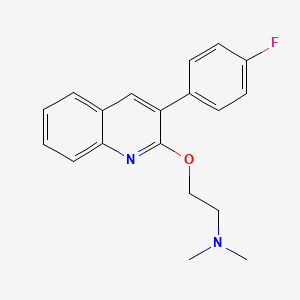
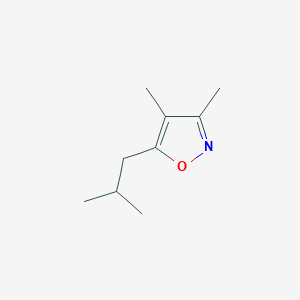

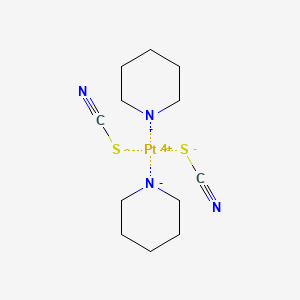
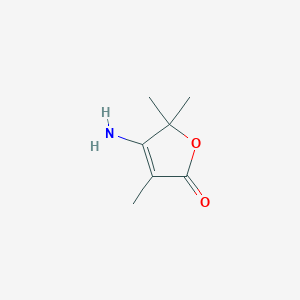
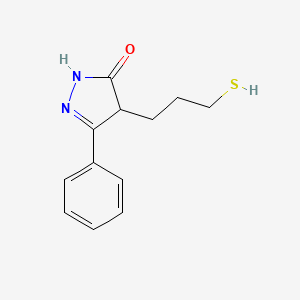
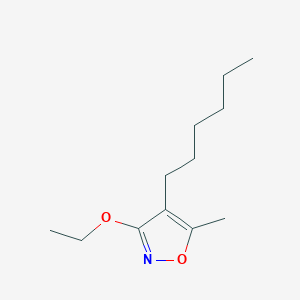
![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
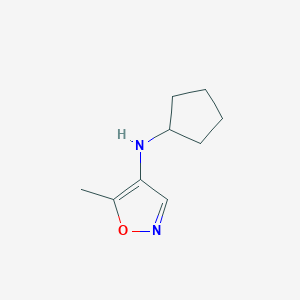
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
